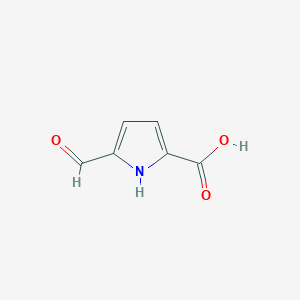

5-formyl-1H-pyrrole-2-carboxylic acid

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 5-formyl-1H-pyrrole-2-carboxylic acid. This designation precisely describes the molecular architecture, indicating a pyrrole ring system with a formyl group (-CHO) positioned at the 5-position and a carboxylic acid group (-COOH) located at the 2-position. The "1H" notation in the name specifies the tautomeric form where the hydrogen atom is located on the nitrogen atom of the pyrrole ring, distinguishing it from other possible tautomeric arrangements.

The compound is registered under the Chemical Abstracts Service number 7126-51-4, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems may refer to this compound using various synonyms, but the International Union of Pure and Applied Chemistry name remains the standard for scientific literature and chemical databases. The MDL number MFCD09754206 serves as an additional identifier in chemical information systems.

The classification of this compound within the broader chemical taxonomy places it among heterocyclic aromatic compounds, specifically within the pyrrole family of five-membered nitrogen-containing rings. The presence of both aldehyde and carboxylic acid functional groups creates a bifunctional molecule that exhibits characteristics of both compound classes, influencing its chemical behavior and reactivity patterns in synthetic applications.

Eigenschaften

IUPAC Name |

5-formyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-3,7H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYXVCZQDGPFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569322 | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-51-4 | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Vilsmeier-Haack Formylation

The most widely used method for introducing the formyl group at the 5-position is the Vilsmeier-Haack reaction , which employs a reagent system of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This method is effective for formylating pyrrole derivatives, including esters of pyrrole-2-carboxylic acid.

- Procedure: The pyrrole-2-carboxylic acid ethyl ester is dissolved in DMF, cooled to 0°C, and treated with POCl₃. The mixture is then heated (typically around 90°C) overnight to complete the formylation.

- Outcome: This reaction yields a mixture of 5-formyl and 4-formyl isomers, with the 5-formyl isomer predominating (ratio approximately 2.4:1). The isomers can be separated by chromatographic methods.

- Hydrolysis: Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH in methanol/water) affords the free acid, 5-formyl-1H-pyrrole-2-carboxylic acid.

This method has been reported with yields of about 59% for the 5-formyl ester intermediate before hydrolysis.

Paal-Knorr Pyrrole Synthesis Followed by Formylation

An alternative approach involves synthesizing the pyrrole ring via the Paal-Knorr condensation of 1,4-dicarbonyl compounds, followed by selective formylation.

- This method allows for the introduction of substituents at defined positions before ring closure.

- Formylation is then performed under controlled conditions to avoid over-substitution.

- Protective groups such as benzyl esters can be used to enhance regioselectivity and facilitate purification.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the formylation reaction, reducing reaction times and minimizing side products such as over-formylated derivatives.

- This technique improves reaction efficiency and product purity.

- It is particularly useful in the synthesis of benzyl 5-formyl-1H-pyrrole-2-carboxylate, a related ester derivative.

Purification and Characterization

- Chromatography: Silica gel column chromatography or preparative HPLC is used to separate regioisomeric formylated products.

- Spectroscopic Analysis:

- ^1H NMR shows the formyl proton as a singlet near δ 9.8–10.0 ppm.

- ^13C NMR confirms the aldehyde carbon at ~190–195 ppm.

- High-resolution mass spectrometry (HRMS) confirms molecular weight.

- X-ray Crystallography: Provides detailed molecular conformation and confirms regioselectivity of formylation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, sometimes with toluene or dichloromethane | DMF essential for Vilsmeier reagent formation |

| Temperature | 0°C (initial mixing), then 90°C (reaction) | Controls regioselectivity and limits side reactions |

| Reagents | POCl₃ (1.1–1.5 equiv), DMF (solvent and reagent) | Stoichiometry critical to avoid over-formylation |

| Reaction Time | Overnight (12–16 hours) | Microwave-assisted methods reduce to minutes |

| Workup | Quenching with ice, pH adjustment to ~9 with NaOH | Extract with ether, dry, concentrate |

| Purification | Silica gel chromatography | Separates 5-formyl and 4-formyl isomers |

Representative Synthetic Route Example

- Starting Material: Ethyl pyrrole-2-carboxylate

- Formylation: Treat with POCl₃/DMF at 0°C, then heat at 90°C overnight

- Isolation: Extract and purify to separate 5-formyl and 4-formyl esters

- Hydrolysis: Base-mediated hydrolysis of ester to yield this compound

- Characterization: Confirm structure by NMR, HRMS, and optionally XRD

Challenges and Solutions

- Regioselectivity: The presence of the carboxyl group influences electrophilic substitution. Protective groups (e.g., benzyl esters) and Lewis acid catalysts (e.g., ZnCl₂) improve selectivity for the 5-position.

- Over-formylation: Excess reagent or prolonged reaction times can lead to di-formylated byproducts, which are minimized by careful stoichiometric control and reaction monitoring.

- Purification: Close polarity of isomers requires efficient chromatographic techniques.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF, 0°C to 90°C, overnight | Regioselective, scalable | Mixture of isomers, requires separation | 50–60 (for 5-formyl ester) |

| Paal-Knorr + Formylation | 1,4-dicarbonyls, acid catalysts, then POCl₃/DMF | Flexible substitution pattern | Multi-step, longer synthesis | Variable |

| Microwave-Assisted Formylation | POCl₃, DMF, microwave irradiation | Faster reaction, fewer side products | Requires specialized equipment | Improved over conventional |

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, ether, benzene.

Major Products:

Oxidation: 5-carboxy-1H-pyrrole-2-carboxylic acid.

Reduction: 5-hydroxymethyl-1H-pyrrole-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

5-Formyl-1H-pyrrole-2-carboxylic acid is utilized as an intermediate in the synthesis of various pyrrole derivatives and other heterocyclic compounds. Its dual functional groups enable it to participate in:

- Condensation Reactions: The compound can undergo condensation with amines or other nucleophiles to form more complex structures.

- Cyclization Reactions: It can act as a precursor for cyclization reactions leading to the formation of pyrrole-based frameworks.

The versatility of this compound has been highlighted in recent studies where it was used to synthesize derivatives with potential pharmacological properties .

Biological Applications

While specific biological applications are still under investigation, the structural features of this compound suggest potential for various biological activities:

- Antimicrobial Activity: Preliminary studies indicate that compounds derived from this pyrrole may exhibit antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus.

- Enzyme Inhibition: Research has shown that certain derivatives can inhibit bacterial DNA gyrase, suggesting potential as antibiotic agents .

Case Studies

Several case studies illustrate the compound's utility:

- Synthesis of Antibacterial Agents: A study demonstrated the synthesis of pyrrole derivatives from this compound that showed significant antibacterial activity with IC50 values below 10 nM against E. coli DNA gyrase .

- Development of Novel Heterocycles: Researchers have explored the use of this compound in creating novel heterocyclic systems that may have applications in drug discovery and development .

Wirkmechanismus

The mechanism of action of 5-formyl-1H-pyrrole-2-carboxylic acid involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

Applications : It serves as a key intermediate in synthesizing alkaloids (e.g., lamellarin G trimethyl ether) and bioactive molecules .

The structural and functional properties of 5-formyl-1H-pyrrole-2-carboxylic acid are compared below with related pyrrole derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects :

- Positional Isomerism : The ethyl ester of this compound is synthesized in 50% yield, whereas its 4-formyl isomer is obtained in only 7% yield due to regiochemical challenges in formylation .

- Electron-Withdrawing Groups : The formyl group at the 5-position enhances electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura for alkaloid synthesis) .

Synthetic Accessibility :

- This compound derivatives are more accessible than halogenated analogs (e.g., 4-chloro-5-methyl variant), which require laborious chromatographic separation .

Biological Relevance :

- Compared to fused-ring derivatives (e.g., pyrrolo[2,3-c]pyridines), this compound lacks a rigid heteroaromatic system but is versatile in generating bioactive molecules .

Safety and Handling :

- While this compound requires storage at 2–8°C under inert conditions , its tert-butyl derivatives (e.g., cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate) demand stringent safety protocols due to higher toxicity .

Biologische Aktivität

5-formyl-1H-pyrrole-2-carboxylic acid (5-FPCA) is a pyrrole derivative that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-FPCA is characterized by the following structural features:

- Molecular Formula : C₆H₅NO₃

- Functional Groups : Contains both a formyl group (-CHO) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyrrole ring.

- Physical State : White crystalline solid, soluble in organic solvents like ethanol and ether.

The unique structure of 5-FPCA allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

The biological activity of 5-FPCA is primarily attributed to its ability to form stable complexes with metal ions, influencing various biochemical pathways. The formyl group can engage in nucleophilic addition reactions, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions with biomolecules.

Antimicrobial Properties

Research indicates that 5-FPCA exhibits significant antimicrobial activity. A study demonstrated that derivatives of pyrrole compounds, including 5-FPCA, showed potent anti-tuberculosis (TB) activity against Mycobacterium tuberculosis with minimal cytotoxicity. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring significantly influenced potency against drug-resistant strains .

Antioxidant Activity

5-FPCA has been implicated in antioxidant activities due to its ability to scavenge free radicals. This property is essential for mitigating oxidative stress-related diseases. The compound’s reducing ability was evaluated through various assays, confirming its potential as an antioxidant agent .

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism used by bacteria to coordinate their behavior based on population density. Recent studies have shown that compounds similar to 5-FPCA can inhibit QS-related virulence factors in Pseudomonas aeruginosa, suggesting its potential use in combating biofilm formation and antibiotic resistance .

Study 1: Anti-Tuberculosis Activity

In a comprehensive study, researchers synthesized several pyrrole derivatives, including 5-FPCA, and evaluated their anti-TB activity. The findings indicated that specific modifications enhanced the efficacy against resistant strains of M. tuberculosis. Compound modifications led to a more than 100-fold increase in potency compared to standard treatments .

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| 5-FPCA | <0.016 | >64 |

| Isoniazid | <0.016 | - |

Study 2: Antioxidant Evaluation

The antioxidant capacity of 5-FPCA was assessed using DPPH and ABTS assays. The results indicated that 5-FPCA effectively reduced oxidative stress markers in vitro, supporting its application as a therapeutic agent for oxidative stress-related conditions .

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH | 15 |

| ABTS | 12 |

Q & A

Q. What are the optimal synthetic routes for 5-formyl-1H-pyrrole-2-carboxylic acid in academic research?

The compound is typically synthesized via Paal-Knorr condensation , using γ-diketones or equivalents with formylating agents (e.g., DMF/POCl₃ for Vilsmeier-Haack formylation). For example, asymmetric dione precursors can enable regioselective formylation of the pyrrole ring . Alternative methods include direct oxidation of 5-hydroxymethylpyrrole derivatives or protection-deprotection strategies for the carboxylic acid group to avoid side reactions .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals that the molecule forms centrosymmetric dimers through N–H⋯O hydrogen bonds between the pyrrole NH and the carboxylic acid group. These dimers exhibit graph-set motifs R₂²(10) and R₂²(8), with chains extending along the a-axis due to additional O–H⋯O interactions . The planarity of the pyrrole ring and torsional angles of the formyl group can influence packing efficiency.

Q. What are common derivatization reactions for this compound in medicinal chemistry?

The carboxylic acid group is often coupled with amines (e.g., EDC/HOBt-mediated amidation) to generate bioactive analogs. The formyl group participates in Schiff base formation with primary amines, enabling conjugation with targeting moieties. For example, 5-formylpyrrole derivatives have been used as intermediates in antitumor agents and kinase inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

Discrepancies may arise from tautomerism (e.g., keto-enol equilibria) or hydrogen bonding. Use 2D NMR techniques (COSY, HSQC) to confirm connectivity and dynamic NMR to detect tautomers. High-resolution mass spectrometry (HRMS) and isotopic pattern analysis validate molecular formulas. Cross-reference with IR spectroscopy to identify carbonyl stretching modes (e.g., 1680–1700 cm⁻¹ for formyl groups) .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Q. How should researchers assess purity when chromatographic methods show discrepancies with elemental analysis?

Use orthogonal analytical techniques :

- HPLC-UV/Vis with a C18 column (0.1% TFA in mobile phase) to separate impurities.

- Charged aerosol detection (CAD) for non-UV-active contaminants.

- Microanalysis (C/H/N) to validate stoichiometry. Address hygroscopicity via Karl Fischer titration and thermal gravimetric analysis (TGA) to quantify adsorbed water .

Data Contradiction and Experimental Design

Q. How do hydrogen-bonding interactions affect spectral and reactivity data?

Intermolecular hydrogen bonds (e.g., N–H⋯O) in the solid state can mask tautomeric forms observed in solution. Compare solid-state (XRD) and solution (NMR) data to identify dynamic effects. Reactivity studies in different solvents (DMSO vs. CDCl₃) reveal solvent-dependent tautomer populations, impacting reaction yields .

Q. What strategies mitigate side reactions during formylation of pyrrole precursors?

Protect the carboxylic acid group as a methyl ester before formylation to prevent electrophilic quenching. Use mild conditions (e.g., Claisen-Schmidt condensation) for sensitive substrates. Monitor reaction progress via in-situ FTIR to detect intermediate iminium species and optimize quenching times .

Bioactivity and Applications

Q. What bioactivity studies have been reported for this compound derivatives?

Derivatives exhibit antitumor activity by inhibiting protein kinases (e.g., VEGF-R2) and inducing apoptosis in cancer cell lines. The formyl group enhances binding to lysine residues in enzyme active sites, as shown in molecular docking studies .

Q. How are structure-activity relationships (SARs) explored for this compound?

Systematic substitution at the pyrrole ring (e.g., halogenation, alkylation) and modification of the formyl/carboxylic acid groups are tested in enzyme inhibition assays. QSAR models correlate electronic parameters (Hammett σ) with IC₅₀ values to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.